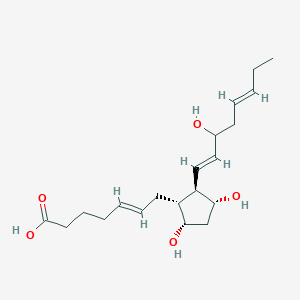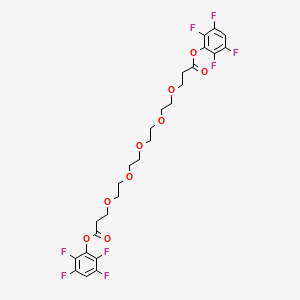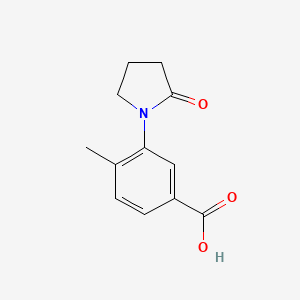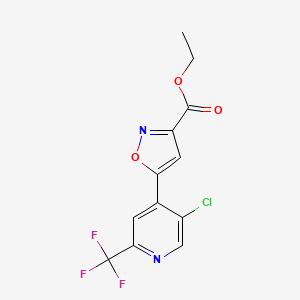
17-trans Prostaglandin F3 alpha
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17-trans Prostaglandin F3 alpha is a double bond isomer of Prostaglandin F3 alpha and a potential metabolite of trans dietary fatty acids. This compound is known for its anti-inflammatory activity and is used primarily in scientific research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of prostaglandins, including 17-trans Prostaglandin F3 alpha, often involves complex multi-step processes. One common approach is the chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high stereoselectivity and efficiency. For instance, a unified strategy for the synthesis of various prostaglandins involves the use of Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation and ketoreductase-catalyzed diastereoselective reduction .
Industrial Production Methods: Industrial production methods for prostaglandins typically involve large-scale chemical synthesis using commercially available starting materials. The process may include steps such as bromohydrin formation, nickel-catalyzed cross-couplings, and Wittig reactions to incorporate lipid chains .
化学反应分析
Types of Reactions: 17-trans Prostaglandin F3 alpha can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Baeyer–Villiger monooxygenase is commonly used for stereoselective oxidation.
Reduction: Ketoreductase is employed for diastereoselective reduction of enones.
Substitution: Nickel-catalyzed cross-couplings and Wittig reactions are used for incorporating lipid chains
Major Products: The major products formed from these reactions include various prostaglandin analogs with enhanced biological activity and stability .
科学研究应用
17-trans Prostaglandin F3 alpha has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying stereoselective synthesis and reaction mechanisms.
Biology: Investigated for its role in cellular signaling and inflammation.
Medicine: Explored for its potential therapeutic effects, particularly its anti-inflammatory properties.
Industry: Utilized in the development of prostaglandin-based drugs and other bioactive compounds .
作用机制
The mechanism of action of 17-trans Prostaglandin F3 alpha involves its interaction with prostanoid-specific receptors, which are G-protein-coupled receptors. These receptors facilitate a wide range of biological processes, including inflammation, pain perception, and cell survival. The compound’s anti-inflammatory effects are primarily mediated through the inhibition of pro-inflammatory signaling pathways .
相似化合物的比较
- Prostaglandin F2 alpha
- Prostaglandin F1 alpha
- Cloprostenol
- Bimatoprost
- Fluprostenol
- Travoprost
Uniqueness: 17-trans Prostaglandin F3 alpha is unique due to its specific double bond isomerism, which contributes to its distinct anti-inflammatory properties and potential as a metabolite of trans dietary fatty acids .
属性
分子式 |
C20H32O5 |
|---|---|
分子量 |
352.5 g/mol |
IUPAC 名称 |
(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,5E)-3-hydroxyocta-1,5-dienyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-19,21-23H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3+,7-4+,13-12+/t15?,16-,17-,18+,19-/m1/s1 |
InChI 键 |
SAKGBZWJAIABSY-LKTYKCCXSA-N |
手性 SMILES |
CC/C=C/CC(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C/CCCC(=O)O)O)O)O |
规范 SMILES |
CCC=CCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2,4-Dichloro-6-methylpyrido[3,4-d]pyrimidine](/img/structure/B13711509.png)

